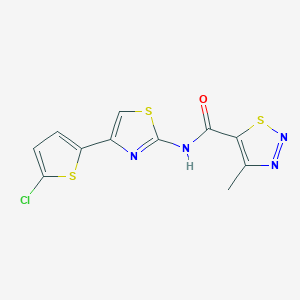

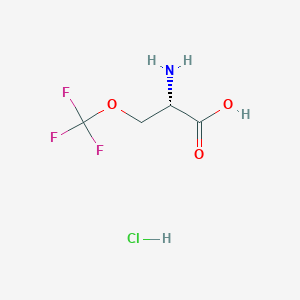

![molecular formula C23H29N3O3S2 B2545310 3-(4-ethoxyphenyl)-2-((2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 686772-31-6](/img/structure/B2545310.png)

3-(4-ethoxyphenyl)-2-((2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of thieno[3,2-d]pyrimidin-4(3H)-one, which is a pharmacophore known for its significance in medicinal chemistry. The structure of the compound suggests that it may have potential pharmacological properties, given the presence of a thienopyrimidine core, which is often associated with various biological activities.

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones has been streamlined through a green approach involving a catalytic four-component reaction, which includes ketones, ethyl cyanoacetate, S8, and formamide . This method emphasizes step economy and easy purification, which could potentially be applied to the synthesis of the compound . Additionally, the synthesis of related 3-substituted thieno[2,3-d]pyrimidin-4(3H)-one derivatives has been achieved through cyclization of thienylthioureas in an acidic medium . These methods provide a foundation for the synthesis of complex thienopyrimidine derivatives.

Molecular Structure Analysis

The molecular structure of thienopyrimidine derivatives is characterized by a fused ring system that can be modified at various positions to yield compounds with diverse biological activities. The ethoxyphenyl and ethylpiperidinyl groups in the compound suggest potential for increased lipophilicity and possible interactions with biological targets .

Chemical Reactions Analysis

Thienopyrimidine derivatives can undergo various chemical transformations. For instance, 4-aryl-6-methyl-3,4-dihydropyrimidin-2(1H)-thiones have been oxidized to yield 2-(1,4-dihydropyrimidin-2-ylthio)pyrimidine derivatives . This indicates that the thienopyrimidine core can be chemically modified to produce new derivatives with potentially different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thienopyrimidine derivatives are influenced by their substituents. The presence of ethoxy and ethylpiperidinyl groups is likely to affect the compound's solubility, stability, and reactivity. The pharmacological properties of thienopyrimidine derivatives have been explored, with some compounds exhibiting analgesic, anti-inflammatory, and antimicrobial activities . These activities are promising for the development of new therapeutic agents.

Wissenschaftliche Forschungsanwendungen

Antifungal Applications

Compounds with a thieno[3,2-d]pyrimidine structure have been investigated for their antifungal properties. For instance, some derivatives have shown effectiveness against fungi like Aspergillus terreus and Aspergillus niger, indicating potential for the development of new antifungal agents. The antifungal efficacy of these compounds can be attributed to their ability to disrupt fungal cell wall synthesis or function, a common target for antifungal drugs (Jafar et al., 2017).

Antitumor Applications

Thieno[3,2-d]pyrimidine derivatives have also been synthesized and evaluated for their antitumor activities. Research has shown that certain derivatives can display potent anticancer activity, comparable to established chemotherapy agents like doxorubicin, against various human cancer cell lines, including breast, cervical, and colonic carcinoma cells. This suggests a promising avenue for the development of new chemotherapeutic agents based on thieno[3,2-d]pyrimidine scaffolds (Hafez & El-Gazzar, 2017).

Antimicrobial Applications

Additionally, thieno[3,2-d]pyrimidine compounds have been explored for their antimicrobial potential. Some derivatives have been found to exhibit significant antimicrobial effects against a range of pathogenic bacteria and fungi, highlighting their potential as leads for the development of new antimicrobial drugs. The mechanisms underlying their antimicrobial activity could involve interference with bacterial DNA synthesis or function, similar to other antimicrobial agents targeting nucleic acids (Gaber, Bagley, & Sherif, 2010).

Eigenschaften

IUPAC Name |

3-(4-ethoxyphenyl)-2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O3S2/c1-3-16-7-5-6-13-25(16)20(27)15-31-23-24-19-12-14-30-21(19)22(28)26(23)17-8-10-18(11-9-17)29-4-2/h8-11,16H,3-7,12-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHRVBIKCQUKNSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OCC)SCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-ethoxyphenyl)-2-((2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(tert-butyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2545228.png)

![8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2545233.png)

![2,4-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2545234.png)

![2,5-dichloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2545240.png)

![N-(4-acetylphenyl)-2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2545241.png)

![4-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]oxolan-3-amine](/img/structure/B2545244.png)

![N-([2,2'-bifuran]-5-ylmethyl)cyclopropanecarboxamide](/img/structure/B2545247.png)

![N-(4-acetylphenyl)-2-{[6-(2-thienyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2545249.png)

![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2545250.png)